(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid
Overview
Description
(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethoxycarbonyl group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 2-(Ethoxycarbonyl)-4-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The success of this pathway is due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that boronic acids and their esters, in general, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The result of the action of 2-(Ethoxycarbonyl)-4-fluorophenylboronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This allows for the creation of a wide variety of complex organic compounds .
Action Environment
The action of 2-(Ethoxycarbonyl)-4-fluorophenylboronic acid is influenced by environmental factors such as the presence of water and the pH of the environment . As mentioned earlier, these compounds are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by these environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-(ethoxycarbonyl)-4-fluoroiodobenzene with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (80-100°C) to facilitate the formation of the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are critical for maintaining reaction consistency and yield. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and facilitate reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.
Phenols: Formed via oxidation of the boronic acid group.
Boronate Esters: Formed via esterification with alcohols.
Scientific Research Applications
(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.
Industry: Applied in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the ethoxycarbonyl and fluorine substituents, making it less sterically hindered and less electron-withdrawing.
4-Fluorophenylboronic Acid: Similar in structure but lacks the ethoxycarbonyl group, affecting its reactivity and solubility.
2-(Ethoxycarbonyl)phenylboronic Acid: Similar but lacks the fluorine substituent, which influences its electronic properties.
Uniqueness
(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid is unique due to the presence of both the ethoxycarbonyl and fluorine substituents. These groups influence the compound’s reactivity, making it more suitable for specific cross-coupling reactions where electronic and steric effects are critical. The fluorine atom increases the compound’s electron-withdrawing ability, while the ethoxycarbonyl group provides additional steric hindrance, affecting the overall reactivity and selectivity in synthetic applications.
Properties
IUPAC Name |
(2-ethoxycarbonyl-4-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-2-15-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSELXAYSUUQLOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674628 | |
Record name | [2-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-40-6 | |
Record name | [2-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Ethoxycarbonyl)-4-fluorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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